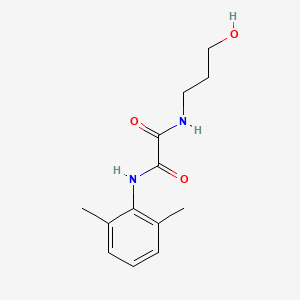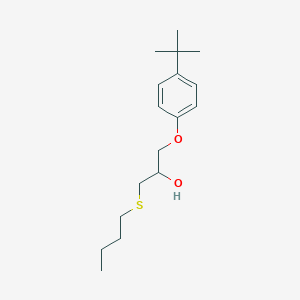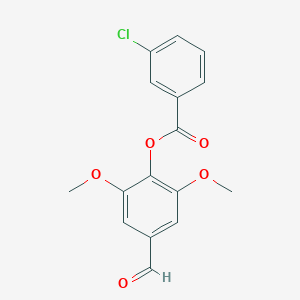![molecular formula C20H21N5O3 B5017748 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5017748.png)
1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanones. It is commonly referred to as MBOPD, and it has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of MBOPD is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain, which is responsible for regulating neuronal excitability. MBOPD is thought to enhance the binding of GABA to its receptor, thereby increasing the inhibitory effect of GABA on the central nervous system.
Biochemical and Physiological Effects:
MBOPD has been shown to have various biochemical and physiological effects. It has been found to reduce the frequency and severity of seizures in animal models of epilepsy. It also produces anxiolytic and sedative effects, which are mediated by its action on the GABA system in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBOPD has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits potent anticonvulsant and anxiolytic effects, which make it a useful tool for studying the GABA system in the brain. However, there are also limitations to its use in lab experiments. MBOPD has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain a stable concentration in the blood. It also has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
Direcciones Futuras
There are several future directions for research on MBOPD. One area of interest is the development of new analogs with improved pharmacokinetic properties and increased potency. Another area of research is the investigation of the molecular mechanisms underlying the anticonvulsant and anxiolytic effects of MBOPD. Additionally, there is a need for further studies on the safety and efficacy of MBOPD in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of MBOPD involves the reaction of 3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-amine with 2-pyridinecarboxaldehyde in the presence of acetic acid and sodium borohydride. The resulting product is then treated with diazepam in the presence of acetic acid to obtain MBOPD.
Aplicaciones Científicas De Investigación
MBOPD has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties, which make it a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
1-[5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-27-16-5-2-14(3-6-16)12-17-23-20(28-24-17)15-4-7-18(22-13-15)25-10-8-19(26)21-9-11-25/h2-7,13H,8-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTQINCRUCQBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)N4CCC(=O)NCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5017669.png)


![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017701.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B5017705.png)
![4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5017713.png)
![N-[(3S)-2-oxo-3-azepanyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5017714.png)
![dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5017721.png)
![1-[(5-ethyl-2-thienyl)carbonyl]piperidine](/img/structure/B5017722.png)

![1-[2-(diethylamino)ethyl]-1,3,4,5,7,8,9,10-octahydro-2H-[1]benzothieno[3,2-b]azepin-2-one hydrochloride](/img/structure/B5017752.png)
![3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5017759.png)

![N-[4-(diphenylmethyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5017772.png)